Ethyl 2-bromopropionate CAS number and properties
Ethyl 2-bromopropionate CAS number and properties
An In-depth Technical Guide to Ethyl 2-bromopropionate
Introduction
Ethyl 2-bromopropionate (CAS Number: 535-11-5) is an organic compound classified as a halogenated carboxylic acid derivative, specifically an alpha-bromo ester.[1] Its structure incorporates an ethyl ester functional group and a bromine atom at the alpha-carbon position relative to the carbonyl group.[1][2] This combination of functional groups makes it a versatile and reactive intermediate in organic synthesis.[2] It typically appears as a colorless to pale yellow liquid with a characteristic fruity or pungent odor.[1][2][3] Ethyl 2-bromopropionate is a key building block in the synthesis of a variety of more complex molecules, finding significant application in the pharmaceutical, agrochemical, and specialty polymer industries.[1][4]
Physicochemical Properties
The key physical and chemical properties of Ethyl 2-bromopropionate are summarized in the table below for easy reference. This data is critical for designing experiments, understanding its behavior in reactions, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 535-11-5 | [2][5][6] |
| Molecular Formula | C₅H₉BrO₂ | [2][5][6] |
| Molecular Weight | 181.03 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2][7] |
| Boiling Point | 156-160 °C (at 1013 hPa) | [4][8] |
| Density | 1.394 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.446 | [4] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [8] |
| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble or immiscible in water. | [1][2] |
| Storage Temperature | Below +30°C | [1][4] |
Experimental Protocols: Synthesis
Ethyl 2-bromopropionate is produced synthetically and is not known to occur naturally.[1] The primary methods for its synthesis involve the bromination of propionic acid or its derivatives, followed by esterification.
Method 1: Esterification of 2-Bromopropionic Acid
This method involves the direct esterification of 2-bromopropionic acid with ethanol, typically under acidic catalysis.
Experimental Procedure: A general laboratory-scale procedure is as follows:
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To a solution of 2-bromopropionic acid (25 g) in ethanol (200 mL), add a solution of 1 M HCl in diethyl ether (5 mL) as a catalyst.[4][9]
-
Heat the reaction mixture to reflux and maintain it overnight.[4][9]
-
After the reaction is complete, remove the solvent and excess ethanol using a rotary evaporator.[4][9]
-
The resulting yellow, oily product is crude ethyl 2-bromopropionate.[4][9] The reported yield for this specific protocol is approximately 75%.[4][9]
-
Further purification can be achieved by washing the crude product with saturated aqueous sodium carbonate, 50% aqueous calcium chloride, and saturated aqueous sodium chloride.[9]
-
Dry the washed ester over magnesium sulfate (MgSO₄) or calcium carbonate (CaCO₃) and distill to obtain the purified product.[9]
Method 2: Hell–Volhard–Zelinsky (HVZ) Reaction
A common industrial method for preparing α-bromo acids and their derivatives is the Hell–Volhard–Zelinsky (HVZ) reaction.[1] This reaction involves the direct bromination of a carboxylic acid at the alpha-carbon.
General Workflow:
-
Propionic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃).[1][10] This forms the intermediate 2-bromopropionyl bromide.
-
The intermediate is then reacted with ethanol (esterification) to yield the final product, ethyl 2-bromopropionate.[10][11]
-
The crude product is purified, commonly via distillation under reduced pressure, to remove byproducts and unreacted starting materials.[1]
The diagram below illustrates a generalized workflow for the synthesis and purification of Ethyl 2-bromopropionate.
Applications in Research and Drug Development
Ethyl 2-bromopropionate serves as a crucial intermediate in organic synthesis due to its reactivity.[2] The presence of the bromine atom makes the alpha-carbon susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the formation of carbon-carbon bonds.
Its primary applications include:
-
Pharmaceutical Synthesis: It is an important building block in the preparation of pharmaceuticals.[1][4] For example, it is used in the synthesis of chiral intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
Agrochemical Manufacturing: The compound is utilized as an alkylating agent in the production of various agrochemicals.[1][2]
-
Organic Intermediates: It is widely used in the synthesis of other organic compounds and dyestuffs.[4][9] For instance, it can be used to incorporate novel side-chains into established drug nuclei, such as in the development of nonsteroidal estrogen antagonists.[12]
Safety and Handling
Ethyl 2-bromopropionate is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: It is a flammable liquid and vapor.[3] The compound is corrosive and can cause severe skin burns and eye damage.[3][13] It is harmful if swallowed or inhaled, causing irritation to the respiratory system.[1][3][14] It is also a lachrymator, meaning it irritates the eyes and induces tearing.[3]
-
Personal Protective Equipment (PPE): When handling this substance, appropriate PPE, including tightly fitting safety goggles, a face shield, and chemical-resistant gloves, must be worn.[13][14] All work should be conducted in a well-ventilated area or a chemical fume hood.[13]
-
Storage and Handling: Store in a cool, dry, and well-ventilated place away from sources of ignition.[13][14] Keep containers tightly closed and reseal them carefully after opening to prevent leakage.[13][14] Measures should be taken to prevent the buildup of electrostatic charge.[13]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical advice.[13][14] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician immediately; do not induce vomiting.[13]
References
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- 3. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. ETHYL 2-BROMOPROPANOATE | CAS 535-11-5 [matrix-fine-chemicals.com]
- 7. Ethyl 2-Bromopropionate | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Ethyl 2-bromopropionate for synthesis 535-11-5 [sigmaaldrich.com]
- 9. Ethyl 2-bromopropionate CAS#: 535-11-5 [m.chemicalbook.com]
- 10. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]
- 11. CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
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